![molecular formula C15H18O3 B1325153 7-hidroxi-4'-metilspiro[cromeno-2,1'-ciclohexano]-4(3H)-ona CAS No. 1177724-92-3](/img/structure/B1325153.png)
7-hidroxi-4'-metilspiro[cromeno-2,1'-ciclohexano]-4(3H)-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-hydroxy-4’-methylspiro[chromene-2,1’-cyclohexan]-4(3H)-one is a spiro compound that features a unique structure combining a chromene moiety with a cyclohexane ring
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 7-hydroxy-4’-methylspiro[chromene-2,1’-cyclohexan]-4(3H)-one is studied for its unique structural properties and potential as a building block for more complex molecules. Its spirocyclic structure can impart interesting physical and chemical properties to derivatives synthesized from it .
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential therapeutic effects. It may exhibit antioxidant, anticancer, or antimicrobial activities, making it a candidate for drug development. Studies have shown that similar spiro compounds can inhibit specific enzymes or pathways involved in disease processes .
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as improved stability or reactivity. Its unique structure might also make it useful in the design of novel catalysts or other functional materials .
Mecanismo De Acción
Mode of Action
It has been synthesized and evaluated for its antioxidant activities . Antioxidants interact with and neutralize free radicals, which are harmful compounds that can damage cells and contribute to aging and diseases.
Biochemical Pathways
The compound’s role in biochemical pathways is primarily related to its antioxidant activity. It may be involved in the inhibition of lipid peroxidation, a process that leads to cell damage
Result of Action
The compound has been found to exhibit antioxidant activities . Specifically, it has shown potent inhibition of lipid peroxidation, which can protect cells from damage.
Análisis Bioquímico
Biochemical Properties
7-hydroxy-4’-methylspiro[chromene-2,1’-cyclohexan]-4(3H)-one plays a significant role in various biochemical reactions. It has been observed to interact with several enzymes and proteins, including those involved in oxidative stress responses. For instance, it exhibits antioxidant properties by inhibiting lipid peroxidation initiated by Fe²⁺ and ascorbic acid in rat brain homogenates . This interaction suggests that 7-hydroxy-4’-methylspiro[chromene-2,1’-cyclohexan]-4(3H)-one can modulate oxidative stress pathways, potentially offering neuroprotective benefits.
Cellular Effects
The effects of 7-hydroxy-4’-methylspiro[chromene-2,1’-cyclohexan]-4(3H)-one on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its antioxidant activity can protect cells from oxidative damage, thereby preserving cellular integrity and function . Additionally, it may affect the expression of genes involved in stress responses, further enhancing its protective effects.
Molecular Mechanism
At the molecular level, 7-hydroxy-4’-methylspiro[chromene-2,1’-cyclohexan]-4(3H)-one exerts its effects through several mechanisms. It binds to specific biomolecules, inhibiting or activating enzymes involved in oxidative stress pathways. This compound’s ability to inhibit lipid peroxidation suggests that it can interact with lipid membranes, preventing oxidative damage . Furthermore, it may influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-hydroxy-4’-methylspiro[chromene-2,1’-cyclohexan]-4(3H)-one have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that its antioxidant activity remains potent over extended periods, suggesting that it maintains its efficacy in reducing oxidative stress
Dosage Effects in Animal Models
The effects of 7-hydroxy-4’-methylspiro[chromene-2,1’-cyclohexan]-4(3H)-one vary with different dosages in animal models. At lower doses, it exhibits protective effects against oxidative stress, while higher doses may lead to toxic or adverse effects. For instance, high doses of similar compounds have been associated with increased oxidative damage and cellular toxicity . Therefore, determining the optimal dosage is crucial for maximizing its therapeutic potential while minimizing adverse effects.
Metabolic Pathways
7-hydroxy-4’-methylspiro[chromene-2,1’-cyclohexan]-4(3H)-one is involved in several metabolic pathways, particularly those related to oxidative stress and antioxidant defense. It interacts with enzymes such as superoxide dismutase and catalase, enhancing their activity and promoting the detoxification of reactive oxygen species . This interaction helps maintain cellular redox balance and prevents oxidative damage.
Transport and Distribution
The transport and distribution of 7-hydroxy-4’-methylspiro[chromene-2,1’-cyclohexan]-4(3H)-one within cells and tissues are influenced by its chemical properties. It is likely transported via specific transporters or binding proteins that facilitate its movement across cellular membranes . Once inside the cell, it may accumulate in specific compartments, such as the cytoplasm or mitochondria, where it exerts its antioxidant effects.
Subcellular Localization
The subcellular localization of 7-hydroxy-4’-methylspiro[chromene-2,1’-cyclohexan]-4(3H)-one is crucial for its activity and function. It may be directed to specific organelles, such as mitochondria, through targeting signals or post-translational modifications . This localization allows it to effectively interact with mitochondrial enzymes and protect against oxidative damage, thereby preserving mitochondrial function and cellular energy production.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-4’-methylspiro[chromene-2,1’-cyclohexan]-4(3H)-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions to form the spirocyclic structure. For instance, the reaction might involve the use of a chromene derivative and a cyclohexanone derivative in the presence of a base or acid catalyst to facilitate the spirocyclization process .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
7-hydroxy-4’-methylspiro[chromene-2,1’-cyclohexan]-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions might involve reagents such as halogens or organometallic compounds .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction could produce alcohols or other reduced forms of the compound .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other spirochromenes and spirochromanes, such as:
- 7-hydroxy-4-oxo-4H-chromene-2-carboxylic acid
- 7-methylspiro[chromene-2,4′-piperidine] hydrochloride
Uniqueness
What sets 7-hydroxy-4’-methylspiro[chromene-2,1’-cyclohexan]-4(3H)-one apart is its specific combination of a chromene moiety with a cyclohexane ring, which can impart unique physical and chemical properties.
Propiedades
IUPAC Name |
7-hydroxy-4'-methylspiro[3H-chromene-2,1'-cyclohexane]-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c1-10-4-6-15(7-5-10)9-13(17)12-3-2-11(16)8-14(12)18-15/h2-3,8,10,16H,4-7,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFXURMDUNBMQPF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CC1)CC(=O)C3=C(O2)C=C(C=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
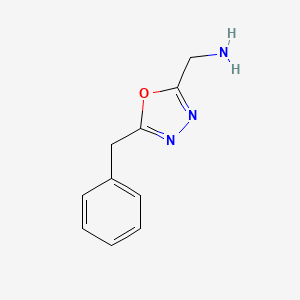
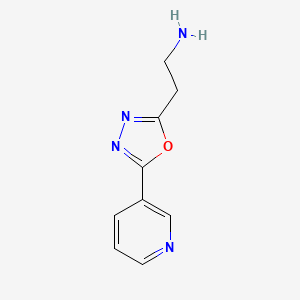
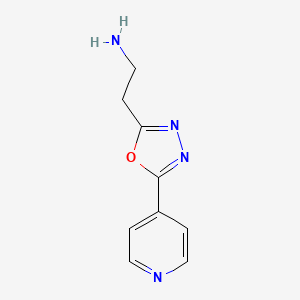
![2-(Imidazo[1,2-a]pyrimidin-2-yl)ethan-1-amine](/img/structure/B1325080.png)
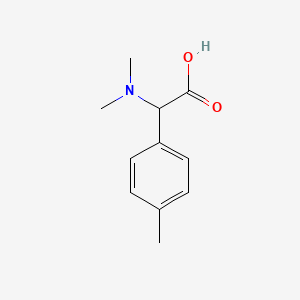
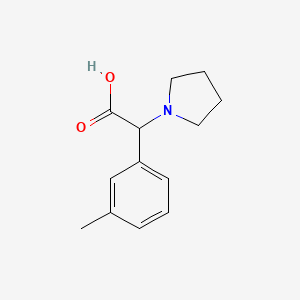
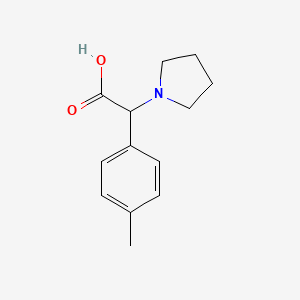
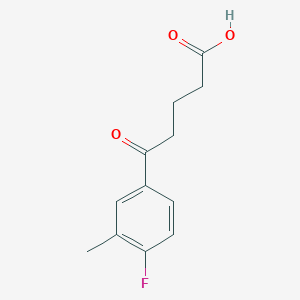
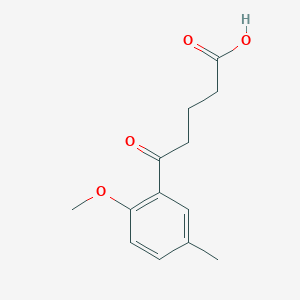

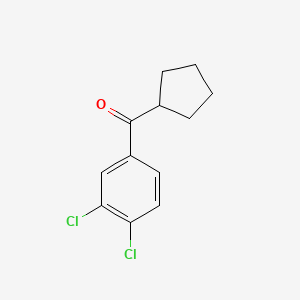
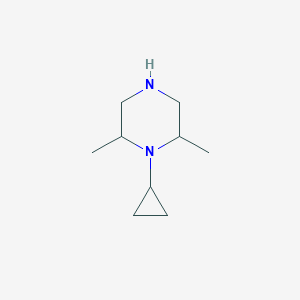
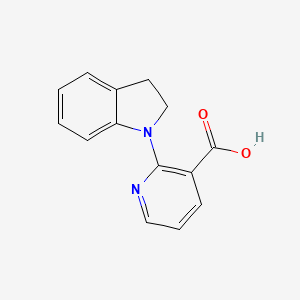
![2-[3,4-Dihydro-1(2H)-quinolinyl]nicotinic acid](/img/structure/B1325110.png)
